(2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
The compound (2R,3S,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a modified hexose derivative featuring three acetyl protecting groups (positions 3, 4, and 5), a benzyloxy methyl substituent at position 2, and a phenylthio group at position 6. The phenylthio group distinguishes it from oxygen-linked analogs, offering unique electronic and steric properties that influence reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C25H28O8S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C25H28O8S/c1-16(26)30-22-21(15-29-14-19-10-6-4-7-11-19)33-25(34-20-12-8-5-9-13-20)24(32-18(3)28)23(22)31-17(2)27/h4-13,21-25H,14-15H2,1-3H3/t21-,22+,23+,24-,25+/m1/s1 |
InChI Key |
CHXRTDPWHZFMIJ-MQZWXTIWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=CC=CC=C2)COCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)SC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps, including the protection of hydroxyl groups, the introduction of benzyloxy and phenylthio groups, and the acetylation of hydroxyl groups. The reaction conditions typically involve the use of protecting groups, such as acetyl groups, and reagents like benzyl chloride and phenylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the benzyloxy group can yield benzyl alcohol.
Scientific Research Applications
(2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The benzyloxy and phenylthio groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 6
The phenylthio group (S-C6H5) at position 6 is a key differentiator. Compared to oxygen-linked substituents (e.g., phenoxy, pyridinyloxy), thioethers exhibit:
Examples from Literature :
- Compound 10a (): Features a 3-fluoro-2-methylphenoxy group (O-linked). Melting point (127–129°C) and lower yield (33%) suggest higher crystallinity and synthetic challenges compared to thioethers .
- Compound 4l (): Contains a thiadiazolyl thio group. High yield (78.5%) and melting point (178–180°C) indicate favorable synthetic accessibility and stability .
- Compound 15 (): Shares a phenylthio group but includes an acetylthio-propanamide moiety, highlighting versatility in sulfur-based functionalization for targeted delivery .
Protecting Group Profiles
The triacetate configuration is common in prodrugs, as acetyl groups enhance lipophilicity and are enzymatically cleaved in vivo. Comparisons include:
- Benzoate Esters (): Bulkier than acetates, benzoates confer greater steric hindrance and slower hydrolysis rates .
- Methoxymethyl Groups (): Ether-based protectors (e.g., methoxymethyl in Compound 1) offer superior stability under acidic conditions but require harsher deprotection methods .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated based on formula C₂₉H₃₂O₈S.
Table 2: Functional Group Impact on Properties
| Group | Reactivity | Stability | Lipophilicity (LogP) |
|---|---|---|---|
| Phenoxy (O-linked) | Moderate | High | ~2.5 |
| Phenylthio (S-linked) | High (nucleophilic) | Moderate (oxidation-prone) | ~3.2 |
| Azide (N₃) | High (click chemistry) | Low (explosive) | ~1.8 |
Biological Activity
The compound (2R,3S,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 632.81 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₄₀O₅S |
| Molecular Weight | 632.81 g/mol |
| CAS Number | 38184-10-0 |
| Appearance | White to off-white solid |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties. The presence of the phenylthio group and benzyloxy substituents are thought to enhance its interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of similar tetrahydropyran derivatives. For instance:
- In vitro studies have shown that compounds with a tetrahydropyran core exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cytotoxicity assays demonstrated that the compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
Inflammation-related studies indicate that this compound may possess anti-inflammatory properties:
- It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
- The compound may also inhibit pathways related to inflammation, such as NF-kB signaling.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various benzyloxy-substituted tetrahydropyrans against a panel of pathogens. The results indicated a notable inhibition zone against E. coli and Pseudomonas aeruginosa, suggesting broad-spectrum activity.
- Anticancer Evaluation : In a comparative analysis involving several tetrahydropyran derivatives, this compound showed superior cytotoxicity in MCF-7 cells compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed increased apoptosis rates.
- Inflammation Model : In vivo models using lipopolysaccharide (LPS)-induced inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
